molecular formula C8H9BrO B009089 (S)-1-(4-Bromophenyl)ethanol CAS No. 100760-04-1

(S)-1-(4-Bromophenyl)ethanol

Cat. No.: B009089
CAS No.: 100760-04-1
M. Wt: 201.06 g/mol
InChI Key: XTDTYSBVMBQIBT-LURJTMIESA-N
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Description

(S)-1-(4-Bromophenyl)ethanol is a chiral compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanol moiety

Scientific Research Applications

(S)-1-(4-Bromophenyl)ethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in the synthesis of active pharmaceutical ingredients (APIs) with chiral centers.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific optical properties.

Safety and Hazards

“(S)-1-(4-Bromophenyl)ethanol” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1-(4-Bromophenyl)ethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-bromoacetophenone using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale asymmetric hydrogenation reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-bromoacetophenone.

    Reduction: The compound can be reduced to form 4-bromoethylbenzene.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: 4-Bromoacetophenone

    Reduction: 4-Bromoethylbenzene

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromophenyl)ethanol depends on its application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the products formed. The bromine atom can participate in various reactions, facilitating the formation of new carbon-bromine or carbon-carbon bonds. The hydroxyl group can undergo oxidation or reduction, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromobenzyl alcohol
  • 4-Bromophenylacetonitrile

Uniqueness

(S)-1-(4-Bromophenyl)ethanol is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of enantiomerically pure compounds. The compound’s versatility in undergoing oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(1S)-1-(4-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDTYSBVMBQIBT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100760-04-1
Record name (S)-1-(4-bromophenyl) ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (±)-1-(4-bromophenyl)ethanol (200 mg) requires 2 days by going through bioconversion to 4-bromoacetophenone accompanying sterically selective oxidation of (S)-1-(4-bromophenyl)ethanol to obtain 108 mg of (R)-1-(4-bromophenyl)ethanol at a yield of 54%. Optical purity was obtained at 88% e.e. Equipment conditions were the same as for immobilized green pea protein.
Quantity
200 mg
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-bromophenyl)ethanol (200 mg) requires 8 days by going through bioconversion to 4-bromoacetophenone accompanying sterically selective oxidation of (R)-1-(4-bromophenyl)ethanol to obtain 114 mg of (S)-1-(4-bromophenyl)ethanol at a yield of 57%. Optical purity was obtained at 88% e.e. The reaction course and time at completion of reaction were determined by GC using the Hitachi Model G-3500 gas chromatograph under conditions consisting of carrier gas: He at 0.48 ml/min, split ratio: 1/55, oven temperature: 150° C., inlet temperature: 250° C., outlet temperature: 250° C., pressure: 136, flow rate value: 42, analytical column: TC-5HT 0.25 mm I.D.×30M df (GL Science).
Quantity
200 mg
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Reaction Step One
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Synthesis routes and methods III

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=n-Pr, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in ethanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 80° C. After the mixture was cooled to room temperature, p-bromoacetophenone (0.4 mmol), ethanol (2 mL) and a solution of sodium methoxide in ethanol (0.8 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-bromophenyl)ethanol was obtained and the ee value (ee=97%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Name
sodium methoxide
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0 (± 1) mol
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reactant
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0.8 mL
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2 mL
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3 mL
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3.8 mg
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the chirality of 1-(4-Bromophenyl)ethanol influence the properties of phthalocyanine derivatives?

A: Research indicates that incorporating (S)-1-(4-Bromophenyl)ethanol as a chiral ligand in phthalocyanine structures can significantly impact the molecule's photochemical and biological properties. [] For instance, phthalocyanines modified with the (S)-enantiomer exhibit a higher quantum yield of reactive oxygen species generation compared to their racemic or (R)-enantiomer counterparts. [] This difference highlights the importance of evaluating the properties of each enantiomer separately when designing phthalocyanine-based materials.

Q2: Are there any enzymatic methods for producing enantiopure this compound?

A: Yes, Lipase AK from Pseudomonas fluorescens, when immobilized on metal-organic frameworks (MOFs), demonstrates high efficiency in catalyzing the biosynthesis of enantiopure this compound. [] This enzymatic approach offers a potentially sustainable and environmentally friendly alternative to traditional chemical synthesis methods for obtaining this valuable chiral building block.

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